molecular formula C8H10BNO4 B1503500 Propynylboronic acid MIDA ester CAS No. 1104637-55-9

Propynylboronic acid MIDA ester

Cat. No.: B1503500
CAS No.: 1104637-55-9
M. Wt: 194.98 g/mol
InChI Key: YQENGIYROIWVHX-UHFFFAOYSA-N
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Description

Historical Context and Significance of Organoboron Chemistry

The journey of organoboron chemistry began in 1862 with the first synthesis of organoboranes by Edward Frankland. thieme.de However, for nearly a century, these compounds remained largely chemical curiosities. thieme.de The landscape dramatically shifted in the mid-20th century with Herbert C. Brown's discovery of the hydroboration reaction, a development that earned him the Nobel Prize in Chemistry in 1979. thieme.de This reaction provided a straightforward and highly selective method for preparing organoboranes, unlocking their vast potential in synthesis. thieme.de

The significance of organoboron compounds lies in their unique reactivity. The boron atom in organoboranes possesses a vacant p-orbital, rendering it electrophilic and capable of acting as a Lewis acid. nih.gov This electronic feature allows for a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls and other conjugated systems, which are common motifs in medicinally active compounds. sigmaaldrich.comacs.org Beyond cross-coupling, organoboron compounds participate in a diverse range of reactions, including oxidations, aminations, and conjugate additions, making them exceptionally versatile intermediates in organic synthesis. wikipedia.org The low toxicity and environmental friendliness of boron reagents further enhance their appeal in modern chemistry. nih.gov

Evolution of Protecting Group Strategies for Boronic Acids

Despite their utility, the application of boronic acids is not without challenges. Many boronic acids are unstable, prone to decomposition, and can be difficult to handle and purify. sigmaaldrich.comchem-station.com A significant issue is their propensity to form trimeric anhydrides known as boroxines upon dehydration. chem-station.com Furthermore, the reactivity of the boronic acid functional group often makes it incompatible with a wide range of common synthetic reagents and reaction conditions, necessitating its introduction late in a synthetic sequence. nih.govnih.gov

To address these limitations, chemists have developed various protecting group strategies. The goal of a protecting group is to temporarily mask the reactive boronic acid moiety, rendering it inert to specific reaction conditions, and then to be readily removed to regenerate the free boronic acid when needed. acs.org Early strategies involved the formation of sterically hindered boronate esters, such as pinacol (B44631) esters. chem-station.comacs.org These esters offer increased stability towards hydrolysis and are compatible with a broader range of conditions compared to the free boronic acids. chem-station.comacs.org Another approach involves the use of trifluoroborate salts, which are generally stable crystalline solids but can be challenging to purify via chromatography. nih.gov

Other notable protecting groups include diaminonaphthalene (dan), which deactivates the boron through electron donation from the adjacent nitrogen atoms. chem-station.com However, the development of a universally applicable protecting group that combines high stability, ease of handling, compatibility with a broad spectrum of reactions, and facile, mild deprotection remained a significant challenge.

Emergence of MIDA Boronates as a Robust Platform for Synthesis

A major breakthrough in boronic acid protection came with the development of N-methyliminodiacetic acid (MIDA) boronates by the research group of Martin Burke. sigmaaldrich.comsigmaaldrich.com In MIDA boronates, the boron atom is chelated by the tridentate MIDA ligand, which rehybridizes the boron center from a reactive sp² state to a more stable sp³ state. sigmaaldrich.comsigmaaldrich.com This structural change effectively shields the vacant p-orbital of the boron, rendering the MIDA boronate unreactive under a wide variety of anhydrous cross-coupling and other synthetic conditions. sigmaaldrich.comnih.gov

The key advantages of MIDA boronates have led to their widespread adoption as a superior platform for organic synthesis:

Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage. bldpharm.com

Chromatographic Compatibility: Unlike many other boronic acid derivatives, MIDA boronates are universally compatible with silica (B1680970) gel chromatography, which greatly simplifies their purification. nih.govbldpharm.com

Broad Reagent Compatibility: The MIDA boronate functional group is remarkably robust and tolerates a wide range of common synthetic reagents, including strong acids, oxidants, and various organometallic reagents. nih.govnih.gov This stability allows for complex, multi-step syntheses to be performed on molecules containing a MIDA boronate. nih.govnih.gov

Mild Deprotection: Despite their high stability, the MIDA group can be easily cleaved to release the free boronic acid under mild aqueous basic conditions, often using sodium bicarbonate or sodium hydroxide (B78521) at room temperature. sigmaaldrich.com This orthogonal deprotection strategy is crucial for their use in iterative synthesis. sigmaaldrich.com

These features have enabled the development of "iterative cross-coupling" (ICC), a powerful strategy for the systematic and modular assembly of complex small molecules from a collection of bifunctional MIDA boronate building blocks. bldpharm.comnih.gov This approach is analogous to the solid-phase synthesis of peptides and oligonucleotides and holds immense promise for automating the synthesis of diverse molecular structures. nih.gov

Research Focus: Propynylboronic Acid MIDA Ester within the MIDA Boronate Class

Within the extensive family of MIDA boronate building blocks, This compound represents a specific and valuable reagent. Its structure incorporates a propynyl (B12738560) group (a three-carbon chain with a terminal alkyne) attached to the boron atom, which is protected by the MIDA ligand.

This particular MIDA boronate is significant because it introduces an alkyne functionality, a versatile handle for further synthetic transformations. Alkynes are precursors to a wide variety of other functional groups and are key participants in powerful reactions such as the Sonogashira coupling, "click" chemistry (azide-alkyne cycloadditions), and various metal-catalyzed hydrogenations and hydrations.

The stability afforded by the MIDA group allows the propynyl moiety to be carried through multiple synthetic steps without degradation, a task that would be challenging with the corresponding unprotected propynylboronic acid. This enables the strategic incorporation of the propynyl group into complex molecular scaffolds, where it can then be elaborated at a later stage. The study of this compound, therefore, provides a focused lens through which to appreciate the power and utility of the MIDA boronate platform in modern synthetic organic chemistry.

PropertyData
Chemical Formula C₈H₁₀BNO₄
Molecular Weight 194.98 g/mol
CAS Number 1104637-55-9
Appearance Solid
Melting Point 185-204 °C (decomposes)
InChI Key YQENGIYROIWVHX-UHFFFAOYSA-N

Properties

IUPAC Name

6-methyl-2-prop-1-ynyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENGIYROIWVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673707
Record name 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-55-9
Record name 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Propynylboronic Acid Mida Ester and Analogues

Direct Synthesis Approaches

The direct conversion of boronic acids to their corresponding MIDA esters is a primary strategy for their synthesis. This typically involves the reaction of a boronic acid with N-methyliminodiacetic acid (MIDA).

Condensation Reactions

The most established method for synthesizing MIDA boronates is through the dehydrative condensation of a boronic acid with MIDA. nih.govnih.gov This reaction is commonly carried out under Dean-Stark conditions, where the continuous removal of water drives the reaction to completion. nih.gov Toluene (B28343) or a mixture of toluene and dimethyl sulfoxide (B87167) (DMSO) are frequently used as solvents, with heating to reflux temperatures. amazonaws.com While effective for many simple aryl, heteroaryl, alkenyl, and alkyl boronic acids, these high-temperature, acidic conditions can be detrimental to sensitive substrates, leading to decomposition or protodeboronation. nih.govacs.org

To circumvent the harshness of Dean-Stark conditions, alternative methods for water removal have been explored, such as the use of molecular sieves or azeotropic drying with acetonitrile (B52724). nih.gov These modifications can allow the reaction to proceed at lower temperatures, typically around 40 °C. nih.gov

Transmetalation Routes

Transmetalation offers a powerful alternative for the synthesis of MIDA boronates, particularly for those derived from unstable boronic acids. A notable example is the synthesis of vinyl MIDA boronate, which fails under standard condensation conditions. nih.gov This method involves a one-pot procedure where an organotrimethylsilane is transmetalated with boron tribromide (BBr₃), followed by trapping of the resulting intermediate with the disodium (B8443419) salt of MIDA. nih.gov This approach has also been successfully applied to the synthesis of trans-(2-bromovinyl) MIDA boronate from 1-bromo-2-(trimethylsilyl)ethylene. nih.govsigmaaldrich.com

Another transmetalation strategy involves the reaction of trialkoxyborate salts with MIDA at elevated temperatures. This has proven particularly useful for the synthesis of challenging 2-heterocyclic MIDA boronates, such as 2-pyridyl MIDA boronate, from the corresponding bromides. nih.gov

Alternative Preparations

For certain classes of MIDA boronates, specialized synthetic routes have been devised. Alkenyl MIDA boronates can be prepared via the bromoboration of an alkyne to form a dibromoborane, which is then trapped with MIDA in the presence of a base like 2,6-lutidine. nih.gov Furthermore, olefin cross-metathesis with vinyl MIDA boronate provides a direct route to various E-alkenyl MIDA boronates, avoiding the need for boronic acid intermediates. nih.gov

Development of MIDA Anhydride (B1165640) as a Synthetic Precursor

A significant advancement in the synthesis of MIDA boronates has been the development and utilization of MIDA anhydride. nih.govacs.org This reagent serves a dual purpose: it acts as the source of the MIDA ligand and as an internal desiccant, promoting the reaction by consuming the water generated during the condensation. nih.govacs.orgacs.org

The use of MIDA anhydride offers a much milder and more efficient pathway for the synthesis of MIDA boronates compared to traditional dehydrative methods. nih.govacs.orgnih.gov The reaction is typically carried out by heating the boronic acid with MIDA anhydride in an anhydrous solvent like dioxane. nih.govorgsyn.org This procedure avoids the high temperatures and acidic conditions of Dean-Stark protocols, making it compatible with a wider range of sensitive boronic acids. nih.govacs.org The milder conditions often lead to higher isolated yields for these delicate substrates. nih.govorgsyn.org

The operational simplicity of this method has led to the development of "MIDA Boronate Maker Kits," which allow for the direct preparation and purification of MIDA boronates using basic laboratory equipment like heating blocks and centrifuges, making this chemistry accessible to non-specialists. acs.orgacs.orgnih.gov

Contemporary Procedures for MIDA Boronate Synthesis

Modern approaches to MIDA boronate synthesis prioritize mildness, efficiency, and broad substrate scope.

Mild and Efficient Methods

The MIDA anhydride method stands out as a prime example of a mild and efficient procedure. nih.govacs.orgacs.org It has been shown to be effective for a diverse array of alkyl, aryl, and heteroaryl boronic acids. nih.gov The resulting crude MIDA boronates can often be purified by simple precipitation or through a catch-and-release protocol using silica (B1680970) gel in a centrifuge column, avoiding traditional workup and chromatography. nih.gov

The table below summarizes the yields of various MIDA boronates synthesized using the MIDA anhydride method, highlighting its efficiency across different substrate classes.

Boronic AcidMIDA Boronate ProductYield (%)
3-Bromophenylboronic acid3-Bromophenylboronic acid MIDA Ester93
5-Acetyl-2-thienylboronic acid5-Acetyl-2-thienylboronic acid MIDA ester81
5-Formyl-2-furylboronic acid5-Formyl-2-furylboronic acid MIDA ester83
4-Formylphenylboronic acid4-Formylphenylboronic acid MIDA ester63
Benzo[d]thiazol-6-ylboronic acidBenzo[d]thiazol-6-ylboronic acid MIDA ester59
(5-Cyanopyridin-3-yl)boronic acid(5-Cyanopyridin-3-yl)boronic acid MIDA ester51
((3-(Methylsulfinyl)phenyl)boronic acid((3-(Methylsulfinyl)phenyl)boronic acid MIDA ester41
Thianthren-1-ylboronic acidThianthren-1-ylboronic acid MIDA ester35
2-Phenylethylboronic acid2-Phenylethylboronic acid MIDA ester34
Data sourced from a study utilizing a MIDA boronate maker kit based on the MIDA anhydride procedure. amazonaws.com

Microwave-Assisted Syntheses

The application of microwave irradiation has been shown to significantly accelerate the synthesis of N-methyliminodiacetic acid (MIDA) boronates, offering a rapid and efficient alternative to conventional heating methods. While traditional protocols often require prolonged reaction times, microwave-mediated synthesis can be completed in as little as 5 to 10 minutes. researchgate.net

A general approach involves the reaction of a boronic acid with the MIDA ligand in a suitable solvent under microwave irradiation. Polyethylene glycol 300 (PEG 300) has been identified as an effective solvent for this transformation. researchgate.net However, other solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) have also been successfully employed, with DMF being particularly useful for sterically hindered substrates like 2-substituted aryl boronic acids. researchgate.net This methodology has been used to create a library of over 20 aryl and heteroaryl MIDA boronates, demonstrating its broad applicability. researchgate.net

While a specific microwave-assisted synthesis for propynylboronic acid MIDA ester has not been detailed in the reviewed literature, the established protocols for other MIDA boronates suggest a viable pathway. The reaction would likely involve the condensation of propynylboronic acid with MIDA under microwave irradiation, potentially affording the desired product in a significantly reduced timeframe compared to conventional methods. The general conditions are summarized in the table below.

Table 1: General Conditions for Microwave-Assisted MIDA Boronate Synthesis researchgate.net

ParameterCondition
Reactants Boronic Acid, N-methyliminodiacetic acid (MIDA)
Solvent PEG 300, Acetonitrile (MeCN), or Dimethylformamide (DMF)
Technology Microwave Irradiation
Reaction Time 5 - 10 minutes

Strategic Considerations in this compound Synthesis

The synthesis of complex molecules using this compound necessitates careful strategic planning, particularly concerning the compatibility of various functional groups and the control of stereochemistry.

Functional Group Tolerance During Synthesis

A key advantage of MIDA boronates, including the propynyl (B12738560) derivative, is their remarkable stability and tolerance to a wide range of reaction conditions and functional groups. This stability stems from the trivalent MIDA ligand, which rehybridizes the boron center from sp² to sp³, rendering it less susceptible to unwanted side reactions. sigmaaldrich.com MIDA boronates are generally stable to chromatography, air, and moisture, which simplifies their handling and purification. nih.govrsc.org

This robustness allows for the direct manipulation of other functional groups within a molecule containing a MIDA boronate without affecting the boronate moiety. For instance, MIDA boronates have been shown to be compatible with:

Oxidation: MIDA boronates can withstand strong oxidizing agents like Jones reagent (H₂SO₄/CrO₃). nih.gov

Reductive Amination: The transformation of aldehydes to amines in the presence of a MIDA boronate proceeds without degradation of the boronate. sigmaaldrich.com

Aldol (B89426) Reactions: Both Evans and Paterson aldol reactions have been successfully performed on substrates containing MIDA boronates. nih.govsigmaaldrich.com

Olefination Reactions: Horner-Wadsworth-Emmons and Takai olefination protocols are well-tolerated. nih.govsigmaaldrich.com

Cross-Coupling Reactions: MIDA boronates are inert under standard anhydrous Suzuki-Miyaura cross-coupling conditions, allowing for selective coupling of other unprotected boronic acids in the same molecule. sigmaaldrich.com They have also been shown to be compatible with Stille, Sonogashira, and Negishi couplings. sigmaaldrich.com

This high degree of functional group tolerance has been instrumental in the total synthesis of complex natural products. A notable example is the synthesis of (+)-crocacin C, where a complex MIDA-protected haloboronic acid building block underwent a multi-step sequence including an aldol reaction, diastereoselective reduction, permethylation, oxidation, and Takai olefination, all while the MIDA boronate remained intact. nih.gov

Enantioselective and Diastereoselective Routes Utilizing MIDA-Derived Ligands

The development of stereoselective methods for the synthesis of chiral boronic esters is a significant area of research. While the direct enantioselective synthesis of this compound using a chiral MIDA-derived ligand is not extensively documented, related strategies provide insight into potential approaches.

Enantioselective Routes:

The asymmetric synthesis of α-aminoboronates has been achieved with high enantioselectivity through the nickel-catalyzed hydroamidation of alkenyl boronates using a chiral amino alcohol ligand. nih.gov This demonstrates that chiral ligands can effectively control the stereochemical outcome of reactions involving boronate esters. While this example does not directly involve a MIDA ligand for stereocontrol, it highlights a viable strategy for introducing chirality into boronate-containing molecules. Future research could explore the development of chiral MIDA analogues to induce enantioselectivity in the synthesis of this compound or its derivatives.

Diastereoselective Routes:

The MIDA boronate functionality has been successfully employed in diastereoselective transformations during the synthesis of complex molecules. In the total synthesis of (+)-crocacin C, a Paterson aldol reaction on a substrate containing a MIDA boronate, followed by a diastereoselective reduction of the resulting β-hydroxyketone, proceeded with high stereocontrol to yield the desired diol. nih.gov This demonstrates that the MIDA group is compatible with and does not interfere with established diastereoselective synthetic methods.

The ability to perform stereoselective reactions on molecules bearing the MIDA boronate group is crucial for the construction of stereochemically rich and diverse molecular scaffolds, further expanding the utility of this compound in organic synthesis.

Applications of Propynylboronic Acid Mida Ester in Advanced Organic Synthesis

Iterative Cross-Coupling (ICC) Strategies

The concept of iterative cross-coupling, inspired by the automated processes of peptide and oligonucleotide synthesis, aims to construct a wide array of small molecules through the repetitive use of a single, reliable reaction. nih.gov MIDA boronates, including the propynyl (B12738560) variant, are central to this strategy due to their remarkable stability and the ability to controllably unmask the reactive boronic acid functionality. nih.govsigmaaldrich.com

Sequential Suzuki-Miyaura Reactions for Iterative C-C Bond Construction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. nih.gov However, the instability of many boronic acids can limit their application in multi-step sequences. nih.govnih.gov Propynylboronic acid MIDA ester overcomes this limitation. The MIDA ligand protects the boronic acid group, rendering it inert to the anhydrous conditions of the Suzuki-Miyaura coupling. nih.govsigmaaldrich.com This allows for a sequential process where the propynyl group can be coupled with a halo-bearing molecule. Following the coupling, the MIDA group can be easily cleaved under mild aqueous basic conditions to reveal the boronic acid, which is then ready for the next coupling reaction. sigmaaldrich.comnih.gov This iterative process enables the controlled and sequential construction of complex carbon skeletons. nih.gov The stability of the MIDA boronate intermediates is a key advantage, as they are generally stable to benchtop storage and can be purified via silica (B1680970) gel chromatography. nih.govbldpharm.com

Synthesis of Complex Polyenes and Polyenyl Building Blocks

Polyenes, molecules containing multiple carbon-carbon double bonds, are prevalent in natural products with significant biological activity. nih.gov However, their synthesis is often hampered by the instability of polyenylboronic acids. nih.govnih.gov this compound, in conjunction with other MIDA-protected building blocks, provides a powerful solution. Through iterative Suzuki-Miyaura cross-coupling, complex polyene structures can be assembled in a modular and efficient manner. nih.govnih.gov Researchers have demonstrated that a limited number of bifunctional MIDA boronate building blocks can be used to synthesize the polyene motifs found in a vast majority of known polyene natural products. nih.gov This approach allows for the creation of long and complex polyene chains with excellent control over stereochemistry. nih.gov The resulting polyenyl MIDA boronate intermediates exhibit remarkable stability, a critical factor for the success of these multi-step syntheses. nih.gov

Construction of Regio- and Sequence-Controlled Conjugated Oligomers and Polymers

The precise control over the sequence and connectivity (regiochemistry) of monomers is a significant challenge in polymer chemistry. nih.govnih.gov this compound and related MIDA boronates are instrumental in developing strategies to address this challenge. By employing an iterative, solution-phase synthesis strategy, researchers have successfully prepared regio- and sequence-controlled conjugated oligomers and polymers. nih.govnih.gov In this approach, monomers equipped with a MIDA boronate group and a halide are coupled sequentially. nih.gov The significant difference in solubility and chromatographic behavior between the MIDA boronate-containing products and the boronic acid starting materials facilitates purification at each step. fudan.edu.cn This methodology allows for the precise construction of linear, hyperbranched, and dendrimer-like topological polymers with defined monomer sequences, which is crucial for tuning their optical and electronic properties. nih.govnih.gov

Advanced Building Block Synthesis and Functionalization

The stability of the MIDA boronate group to a wide range of reaction conditions extends its utility beyond iterative cross-coupling, enabling the synthesis of complex and highly functionalized building blocks. nih.govnih.gov

Utility in Multi-Step Synthesis of Complex Boronic Acid Surrogates

Traditionally, the sensitive nature of the boronic acid group necessitated its introduction late in a synthetic sequence. nih.govresearchgate.net The robustness of MIDA boronates, including the propynyl derivative, has overturned this limitation. nih.gov It is now possible to carry the MIDA-protected boronic acid functionality through multiple synthetic transformations that would be incompatible with a free boronic acid. nih.govorgsyn.org This allows for the synthesis of structurally elaborate boronic acid surrogates from simple starting materials. nih.govnih.gov For example, a simple MIDA boronate can undergo a series of reactions to build up a complex molecular framework, with the MIDA group remaining intact until its desired deprotection. nih.gov This capability was showcased in the total synthesis of (+)-crocacin C, where a complex MIDA-protected haloboronic acid building block was synthesized and used in an iterative cross-coupling strategy. nih.govnih.gov

Compatibility with Orthogonal Synthetic Transformations

A key advantage of this compound and other MIDA boronates is their compatibility with a diverse array of common synthetic reactions. nih.gov This orthogonality allows for the integration of various synthetic methods to construct complex molecules. Research has demonstrated that MIDA boronates are stable under conditions required for:

Aldol (B89426) Condensations: As seen in the synthesis of a diol intermediate en route to (+)-crocacin C. nih.gov

Permethylations: For instance, the permethylation of a diol using Meerwein's salt. nih.gov

Olefin Metathesis, Cyclopropanations, and Epoxidations: The stability of MIDA boronates makes them suitable partners in these and other standard transformations, expanding the synthetic chemist's toolbox for creating complex boronic acid building blocks.

This compatibility allows for the strategic incorporation of the boronic acid functionality early in a synthesis, enabling more convergent and efficient routes to target molecules.

Contributions to Stereoselective Synthesis

The unique structure of MIDA boronates provides a powerful platform for controlling stereochemistry in organic reactions. The rigid, cage-like structure of the MIDA ligand enforces a close spatial relationship between its N-alkyl group and the organic moiety attached to the boron atom, enabling effective stereochemical control. grillolabuc.com

While this compound itself features a C(sp)-boron bond, it serves as an excellent precursor for the synthesis of chiral C(sp³) boronates. A primary route involves the addition of nucleophiles, such as organometallic reagents or the in situ generation of acetylides for addition to aldehydes, to create propargylic alcohols bearing a MIDA boronate. researchgate.netresearchgate.netorganic-chemistry.org These B(MIDA)-propargylic alcohols are valuable intermediates containing a newly formed stereogenic C(sp³) center adjacent to the boronate group.

The stability of the MIDA boronate moiety throughout these transformations is critical, allowing for the synthesis and purification of these chiral C(sp³) building blocks, which are often challenging to access via other methods. nih.govgrillolabuc.com These intermediates can then be used in subsequent transformations to build molecular complexity.

A significant advance in stereoselective synthesis has been the development of chiral analogues of the MIDA ligand. One of the most effective is the pinene-derived iminodiacetic acid (PIDA) ligand. grillolabuc.com When a chiral PIDA ligand is used in place of MIDA, its inherent chirality can strongly influence the stereochemical outcome of reactions on the boron-bearing substrate.

This principle has been powerfully demonstrated in the diastereoselective epoxidation of alkenyl PIDA boronates, where the chiral environment created by the PIDA ligand directs the approach of the oxidizing agent. nih.govgrillolabuc.com The resulting oxiranyl PIDA boronates are formed with outstanding diastereoselectivity and serve as versatile, shelf-stable chiral building blocks. nih.gov While this has been primarily demonstrated with alkenyl systems, the underlying principle of ligand-directed stereocontrol is broadly applicable. For instance, a propynyl PIDA ester could be selectively reduced to a Z-alkenyl PIDA ester, which could then undergo highly diastereoselective transformations.

Furthermore, diastereoselectivity can be achieved using the inherent chirality of substrates derived from propynyl MIDA esters. In a notable example, B(MIDA)-propargylic alcohols undergo a halogenative semipinacol rearrangement where an aryl group migrates to produce α-haloalkenyl boronates with excellent stereoselectivity, dictated by the configuration of the starting alcohol. researchgate.netnih.gov

Table 1: Diastereoselective Epoxidation of Alkenyl PIDA Boronates
EntryAlkene SubstrateProductDiastereomeric Ratio (d.r.)
1Styrenyl PIDA boronateOxiranyl PIDA boronate>20:1
2(E)-β-Styrenyl PIDA boronateOxiranyl PIDA boronate>20:1
3(Z)-β-Styrenyl PIDA boronateOxiranyl PIDA boronate>20:1
4Isopropenyl PIDA boronateOxiranyl PIDA boronate19:1
Data sourced from studies on PIDA-directed reactions, demonstrating high diastereoselectivity. nih.govgrillolabuc.com

Role in Natural Product Total Synthesis

The iterative cross-coupling of bifunctional MIDA boronates has revolutionized the synthesis of many natural products, particularly those with extended polyene or complex macrocyclic structures. nih.govbldpharm.com The strategy allows for the modular and convergent assembly of complex targets from simple, stable building blocks.

Polyene natural products are notoriously difficult to synthesize due to the instability of their conjugated double-bond systems. nih.gov The MIDA boronate strategy overcomes this challenge by using stable polyenyl MIDA boronate intermediates that are compatible with purification by column chromatography. nih.govnih.gov

This compound is a valuable building block for accessing these polyene systems. Through a palladium- and copper-catalyzed Sonogashira coupling, the propynyl group can be coupled with vinyl or aryl halides to construct enyne motifs, which are key structural elements in many natural products. wikipedia.orgsigmaaldrich.comorganic-chemistry.org These enynes can be further elaborated through subsequent cross-couplings or other transformations. This approach complements the iterative Suzuki-Miyaura coupling of alkenyl MIDA boronates, which has been used to synthesize the polyene motifs found in over 75% of all known polyene natural products using just 12 core building blocks. nih.govnih.gov Notable examples of polyenes synthesized using the MIDA platform include all-trans-retinal, β-parinaric acid, and the polyene backbone of the potent antifungal agent Amphotericin B. sigmaaldrich.comnih.govsigmaaldrich.com

The exceptional stability of the MIDA boronate group to a broad range of reagents makes it ideal for multi-step syntheses of complex molecules. nih.gov A simple MIDA boronate, such as a propynyl or vinyl analogue, can be carried through numerous synthetic steps to build a complex, functionalized fragment. This fragment can then be used in a key cross-coupling reaction for macrocyclization or the final assembly of a bioactive target. nih.govresearchgate.net

A powerful demonstration of this is the total synthesis of (+)-crocacin C, where an acrolein MIDA boronate was elaborated over several steps into a complex bifunctional building block ready for iterative cross-coupling. nih.gov Similarly, tandem Sonogashira coupling followed by cycloisomerization of ethynylboronic acid MIDA ester with ortho-functionalized aryl halides provides a direct, one-pot route to complex heterocyclic MIDA boronates, such as those based on benzofuran (B130515) and indole (B1671886) scaffolds. researchgate.net These heterocycles are prevalent in medicinally important molecules. This strategy highlights how a simple alkyne-bearing MIDA boronate can be a linchpin for the rapid assembly of complex molecular architecture. The MIDA platform has enabled the synthesis of natural products such as the neolignan Ratanhine and the complex polyketide-derived Peridinin. bldpharm.comsigmaaldrich.com

Emerging Synthetic Applications

Research continues to uncover novel applications for this compound and related compounds, expanding their utility beyond traditional cross-coupling reactions.

One significant area is the exploration of the "β-boron effect." It has been shown that the B(MIDA) group in propargylic systems can dramatically accelerate the rate of electrophilic additions to the alkyne and provides complete regiocontrol, directing addition to the β-position to form a stabilized vinyl carbocation intermediate. nih.gov This has been exploited in the regioselective dihydrofluorination of propargylic MIDA boronates. nih.gov

Another emerging application is the use of B(MIDA)-propargylic alcohols in rearrangement reactions to generate novel, highly functionalized organoboron building blocks. For example, a halogenative semipinacol rearrangement initiated by an electrophilic halogen source yields stereodefined α-haloalkenyl boronates, which are versatile precursors for further diversification. researchgate.netnih.gov

The principles of stability and controlled reactivity are also being applied in materials science. MIDA boronates containing functionalities like thiophenes have been used as monomers in Suzuki-Miyaura polymerization to create highly regioregular conductive polymers. researchgate.net this compound could similarly serve as a monomer in Sonogashira polymerizations to create novel conjugated materials. Finally, the development of hyperstable MIDA analogues (such as TIDA) is paving the way for fully automated synthesis platforms capable of iterative C(sp³)–C bond formation, which promises to revolutionize on-demand access to complex, C(sp³)-rich small molecules. nih.gov

Directed C-H Functionalization Methodologies

The MIDA boronate group has been ingeniously exploited as more than just a protecting group; it can be integrated into directing group strategies for precise C-H functionalization. While much of the development in MIDA-directed C-H activation has centered on arylboronic acids, the principles and methodologies are extendable to alkynyl systems like this compound. nih.govnih.gov

A notable strategy involves rhodium(III)-catalyzed C-H activation and annulation reactions using alkyne MIDA boronates. nih.gov This method provides an efficient pathway to synthesize complex heterocyclic boronic acid derivatives. In these reactions, a directing group on an aromatic substrate, such as a pyridine (B92270) or an amide, positions the catalyst in proximity to an ortho C-H bond. The catalyst then activates this bond, allowing for annulation with an alkynyl coupling partner, such as this compound. This process is highly efficient and scalable, yielding bench-stable MIDA boronate-functionalized heterocycles like isoquinolones and isoquinolines. nih.gov The MIDA boronate moiety remains intact throughout the transformation, ready for subsequent cross-coupling reactions. nih.gov

In a related context, palladium catalysis has been employed for the meta-selective C-H functionalization of arylboronic acids using a specially designed MIDA-derived directing group. nih.govnih.govresearchgate.net This approach allows for the introduction of alkenyl, aryl, and acetoxy groups at the meta position, a traditionally challenging feat. nih.gov The operational simplicity and mild, room-temperature conditions highlight the power of this methodology. nih.govnih.gov Although developed for aryl systems, these findings underscore the potential of using the MIDA scaffold to direct reactions at specific C-H bonds, a concept applicable to various organoboron reagents.

Table 1: Examples of Directed C-H Functionalization using Alkyne MIDA Boronates

Directing Group Substrate Alkyne MIDA Boronate Catalyst System Product Type Reference
Benzamide This compound Rh(III) Isoquinolone MIDA boronate nih.gov
2-Phenylpyridine This compound Rh(III) Benzo[h]quinoline derivative nih.gov

Integration into Organometallic Chemistry and Complex Formation (e.g., Ruthenium Complexes)

The alkynyl functionality of this compound makes it a prime candidate for integration into organometallic complexes, serving as a ligand for transition metals like ruthenium. Ruthenium complexes are of significant interest due to their diverse applications in catalysis and materials science. nih.govnih.gov The synthesis of ruthenium(II) alkynyl and vinylidene complexes is well-established, often involving the reaction of a ruthenium precursor with a terminal alkyne. rsc.org

This compound can act as an alkynyl ligand, coordinating to a ruthenium center to form stable organometallic complexes. These complexes can be designed with various ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to tune their electronic and steric properties. nih.govacs.org The presence of the MIDA boronate group introduces a valuable feature: a latent boronic acid that can be used for further functionalization after the complex has been formed or used in a catalytic process.

For instance, ruthenium complexes bearing alkynyl ligands are key intermediates or products in various transformations. rsc.org Ruthenium-catalyzed C-H activation, for example, can involve the formation of metal-alkyne species. acs.org The unique combination of the alkyne for metal coordination and the stable MIDA boronate for subsequent derivatization opens avenues for creating multifunctional catalysts and materials. The synthesis of such complexes would likely follow established routes where a ruthenium precursor, such as a phosphine-coordinated ruthenium chloride, reacts with the terminal alkyne of the this compound.

Table 2: Representative Ruthenium Complexes with Relevant Ligand Types

Complex Type General Formula Ancillary Ligands Potential Application Reference
Ruthenium Alkylidene (NHC)(PR₃)(Cl)₂Ru=CHR' N-Heterocyclic Carbene, Phosphine Olefin Metathesis nih.gov
Ruthenium Arene [(η⁶-arene)Ru(II)(en)Cl]⁺ Arene, Ethylenediamine Anticancer Agents nih.gov

Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. boronmolecular.comboronmolecular.comsigmaaldrich.com A key advantage of MIDA boronates, including this compound, is their stability under RAFT polymerization conditions. bldpharm.com This robustness allows for the design and polymerization of monomers containing the MIDA boronate moiety.

The general strategy involves incorporating the this compound into a monomer structure. This monomer can then undergo RAFT polymerization in the presence of a suitable RAFT agent and initiator. The thiocarbonylthio group of the RAFT agent mediates the polymerization, allowing for a controlled, living process while the MIDA boronate group remains intact. boronmolecular.combldpharm.com

The result is a well-defined polymer decorated with MIDA boronate groups. These polymers serve as versatile platforms for post-polymerization modification. bldpharm.com By treating the polymer with a mild aqueous base, the MIDA groups are readily cleaved to reveal reactive boronic acid functionalities along the polymer chain. These boronic acid groups can then be subjected to a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, to attach various functional molecules. bldpharm.comresearchgate.net This approach enables the synthesis of highly functionalized and complex polymer conjugates for applications in materials science and biomedicine. bldpharm.comresearchgate.net

Table 3: General Suitability of RAFT Agent Types for Different Monomer Classes

RAFT Agent Type Styrenes Acrylates/Acrylamides Methacrylates Vinyl Esters/Amides
Dithiobenzoates +++ ++ ++ -
Trithiocarbonates ++ +++ +++ -
Dithiocarbamates + ++ ++ ++
Xanthates - ++ - +++

Key: +++ (High Control), ++ (Moderate Control), + (Some Control), - (No/Poor Control). Adapted from general RAFT compatibility data. sigmaaldrich.com

Advanced Analytical and Spectroscopic Investigations of Mida Boronates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of propynylboronic acid MIDA ester. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's framework.

In a typical ¹H NMR spectrum, the protons of the propynyl (B12738560) group and the MIDA ligand would exhibit characteristic chemical shifts and coupling constants. The methyl group on the propynyl moiety would appear as a singlet, while the protons of the MIDA ligand would present as distinct signals, often as doublets due to geminal coupling, reflecting the rigid bicyclic structure of the MIDA cage.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The alkynyl carbons would have characteristic shifts in the sp-hybridized region of the spectrum. The carbonyl carbons of the MIDA ester and the methyl and methylene (B1212753) carbons of the MIDA ligand would also be readily identifiable.

¹¹B NMR spectroscopy is particularly diagnostic for MIDA boronates. The boron atom in a MIDA boronate is sp³-hybridized, resulting in a characteristic chemical shift in the ¹¹B NMR spectrum, typically observed between 5 and 15 ppm. amazonaws.com This distinguishes it from the sp²-hybridized boronic acids.

Detailed research findings on various MIDA boronates demonstrate the power of NMR in their characterization. For instance, studies on other MIDA esters have shown distinct signals for the N-methyl group and the diastereotopic methylene protons of the MIDA ligand, confirming the successful formation of the bicyclic structure. amazonaws.com The investigation of hydrolysis kinetics of MIDA boronates has also utilized NMR spectroscopy to monitor the reaction progress. nih.gov

Table 1: Representative NMR Data for MIDA Boronates

NucleusTypical Chemical Shift (ppm)Expected Multiplicity for this compound
¹H2.0 - 3.0 (N-CH₃)s
3.5 - 4.5 (CH₂)d
1.8 - 2.2 (C≡C-CH₃)s
¹³C45 - 55 (N-CH₃)q
60 - 70 (CH₂)t
70 - 90 (Alkyne)q, s
165 - 175 (C=O)s
¹¹B5 - 15s

Note: The exact chemical shifts for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula of the compound, C₈H₁₀BNO₄. sigmaaldrich.comsigmaaldrich.com This is crucial for distinguishing the target molecule from potential impurities or side products with similar nominal masses.

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of MIDA boronates, often detecting the protonated molecule [M+H]⁺. amazonaws.com The high mass accuracy of HRMS allows for the calculated mass to be compared with the experimentally determined mass to within a few parts per million (ppm), providing a high degree of confidence in the assigned structure. For instance, HRMS analysis of other MIDA boronates has been reported with mass accuracies well within 5 ppm. amazonaws.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[C₈H₁₀BNO₄+H]⁺196.0775
[C₈H₁₀BNO₄+Na]⁺218.0595

Note: These are theoretical values. Experimental verification is necessary.

X-ray Crystallography for Precise Structural Determination

For this compound, a successful single-crystal X-ray diffraction study would unequivocally confirm the geometry around the boron atom, the conformation of the two five-membered rings of the MIDA ligand, and the spatial orientation of the propynyl group. This level of structural detail is invaluable for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity.

Chromatographic Methodologies for Purification and Analysis (e.g., Silica (B1680970) Gel Chromatography, HPLC)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the analytical assessment of its purity.

Silica Gel Chromatography: MIDA boronates are generally stable to silica gel chromatography, which allows for their effective purification from unreacted starting materials and byproducts. sigmaaldrich.com The choice of eluent system is critical to achieve good separation while minimizing the risk of on-column degradation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically employed. The progress of the purification can be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of this compound with high accuracy. Reversed-phase HPLC is a common mode used for the analysis of boronic acid derivatives. However, the analysis of boronic esters can be challenging due to their potential for hydrolysis to the corresponding boronic acids in the presence of water and protic solvents in the mobile phase. researchgate.net

To overcome this, method development often involves the use of aprotic solvents in the sample preparation and careful control of the mobile phase composition and pH. researchgate.net For instance, the use of buffered mobile phases and rapid analysis times can minimize on-column degradation. The development of robust HPLC methods is crucial for quality control, ensuring the integrity and purity of the this compound used in subsequent synthetic applications.

Future Directions and Research Perspectives for Propynylboronic Acid Mida Ester

Development of Novel MIDA-Derived Ligands for Enhanced Reactivity and Selectivity Control

The N-methyliminodiacetic acid (MIDA) ligand is central to the utility of propynylboronic acid MIDA ester, imparting stability by rehybridizing the boron center from a reactive sp² state to a more stable sp³ state. nih.govsigmaaldrich.com Future research will likely focus on modifying the MIDA ligand scaffold to fine-tune the reactivity and selectivity of the corresponding boronate esters.

One promising avenue is the design of chiral MIDA-derived ligands . The development of such ligands would enable the diastereoselective synthesis of complex, chiral molecules using this compound as a key building block. This would be particularly valuable for creating stereochemically rich natural products and pharmaceuticals.

Another area of development involves modifying the MIDA ligand to function as a directing group for C–H functionalization. nih.govmdpi.com While the existing MIDA ester protects the boronic acid, a modified ligand could actively direct transition metal catalysts to functionalize specific C–H bonds on a substrate, including potentially those on the propynyl (B12738560) unit itself. This would open new pathways for creating highly substituted and complex alkynes from simple precursors. Research into weakly coordinating amide directing groups has shown that such strategies can be highly effective, even enabling challenging C(sp³)–H activation. nih.gov

The rational design of these new ligands will be guided by an understanding of the factors that control MIDA boronate hydrolysis and reactivity. nih.govillinois.edu By modulating the electronic and steric properties of the ligand, chemists can control the rate of boronic acid release, enabling either rapid deprotection for standard cross-coupling or slow, controlled release for reactions involving unstable intermediates. sigmaaldrich.comnih.gov

Expansion of Iterative Cross-Coupling Scope and Methodological Refinements

Iterative cross-coupling (ICC) using bifunctional MIDA boronates has become a powerful, Lego-like strategy for the systematic and predictable synthesis of complex molecules. nih.govillinois.edu this compound is a key potential building block for incorporating sp-hybridized carbon centers into this framework, a frontier in the ICC methodology which has heavily focused on sp² and, more recently, sp³ centers. nih.gov

Future research will focus on expanding the scope of ICC to reliably incorporate propynyl MIDA ester and other alkyne-containing building blocks. This includes developing robust and general conditions for C(sp)-C(sp²), C(sp)-C(sp³), and C(sp)-C(sp) bond formations. The successful total synthesis of natural products has already demonstrated the stability of the MIDA boronate group to forcing cross-coupling conditions, suggesting that such expansions are feasible. nih.gov

Methodological refinements will also be crucial. This includes the development of new catalyst systems that are highly active for coupling alkyne boronates, minimizing side reactions such as alkyne dimerization or protodeboronation. Furthermore, strategies for "reversed-polarity" ICC, where the nucleophilic and electrophilic partners are switched, could be adapted for propynyl building blocks, increasing the flexibility and efficiency of synthetic planning. The development of one-pot borylation and cross-coupling sequences will also streamline the synthesis of complex alkynes. mdpi.com

Reaction Type Description Potential Application with this compound Reference
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an organoboron compound with an organohalide.Core reaction for incorporating the propynyl group into aromatic and vinylic systems. nih.govsigmaaldrich.com
C(sp³)-C(sp²) CouplingCoupling of an sp³-hybridized carbon (e.g., alkyl halide) with an sp²-hybridized boronate.Future expansion to couple the propynyl group with alkyl fragments. nih.gov
C-N/C-O CouplingChan-Lam and Buchwald-Hartwig type couplings to form carbon-heteroatom bonds.Future development to couple the propynyl MIDA ester with amines or alcohols. bldpharm.com
Sonogashira CouplingCoupling of a terminal alkyne with an aryl or vinyl halide.Post-coupling modification of molecules synthesized using propynyl MIDA ester. mdpi.com

Computational Chemistry and Theoretical Modeling for Predicting Reactivity and Understanding Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is set to play an increasingly important role in advancing the chemistry of this compound. nih.govnih.gov Theoretical modeling can provide deep insights into reaction mechanisms, transition state energies, and the origins of selectivity, guiding the rational design of new experiments.

Future computational studies will likely focus on several key areas:

Mechanism of Transmetalation: Elucidating the precise mechanism of the Suzuki-Miyaura reaction involving propynyl MIDA ester. nih.gov This includes modeling the role of the palladium catalyst, the base, and the solvent in the deprotection and transmetalation steps.

Hydrolysis Mechanisms: Building on existing studies of MIDA boronate hydrolysis, computational models can predict how the electronic nature of the propynyl group influences the two distinct hydrolytic pathways (base-mediated vs. neutral). nih.govillinois.edu This understanding is critical for controlling reaction conditions.

Reactivity of the Alkyne: Modeling the reactivity of the carbon-carbon triple bond within the MIDA boronate structure. This can help predict the feasibility of reactions like cycloadditions, hydrations, or hydroborations occurring chemoselectively without disturbing the MIDA ester. Studies on the β-boron effect in propargylic MIDA boronates already show how the boron moiety can influence the regioselectivity of electrophilic additions to the alkyne. nih.gov

Ligand Design: Screening novel MIDA-derived ligands in silico to predict their impact on stability, reactivity, and the stereochemical outcome of reactions before embarking on lengthy synthetic efforts. lodz.pl

These computational insights will accelerate the development of new reactions and applications for this compound by reducing the amount of empirical screening required. researchgate.netresearchgate.net

Innovations in Synthetic Methodologies for Accessing Structurally Diverse this compound Derivatives

While this compound is a valuable building block, future research will aim to develop new synthetic methods to access a wider array of structurally diverse derivatives. This will expand the chemical space accessible to synthetic chemists.

Key areas for innovation include:

Functionalization of the Propynyl Chain: Developing methods to modify the propynyl group while it is protected as a MIDA ester. This could involve selective functionalization of the terminal methyl group or reactions at the triple bond that are compatible with the MIDA boronate's stability. For example, methods for the hydration of alkynes decorated with a B(MIDA) group have been developed to produce α-boryl ketones. researchgate.net

Novel Synthetic Routes: Devising new ways to synthesize alkyne-containing MIDA boronates. Current methods often involve condensation from a pre-formed boronic acid or transmetalation routes. nih.govsigmaaldrich.com New strategies might include direct C-H borylation of terminal alkynes or novel cycloaddition/fragmentation sequences.

Synthesis of Complex Building Blocks: Using simple MIDA boronates as starting materials for multi-step syntheses to build more complex, functionalized propynyl MIDA boronate derivatives. The remarkable stability of the MIDA boronate group to a wide range of reagents, including strong oxidants and acids, makes this a highly viable strategy. nih.govacs.org

Synthetic Transformation Reagents/Conditions Outcome Reference
Swern Oxidation(COCl)₂, DMSO, Et₃NCompatible nih.gov
Jones OxidationH₂SO₄/CrO₃Compatible nih.gov
OzonolysisO₃ then Me₂SCleavage of alkenyl MIDA boronates to acyl MIDA boronates. acs.org
DihydroxylationOsO₄, NMOFormation of diols from alkenyl MIDA boronates. acs.org
Hydration of AlkynesAcCl, H₂O, HFIPHydration of propargylic MIDA boronates to α-boryl ketones. nih.govresearchgate.net

Potential for Integration into Automated Chemical Synthesis Platforms

The unique properties of MIDA boronates—stability, ease of purification, and controlled reactivity—make them ideal for automated synthesis. nih.gov Machines have already been developed that perform iterative cross-coupling in a fully automated fashion, analogous to peptide or oligonucleotide synthesis. nih.govillinois.edu

This compound is a prime candidate for inclusion as a standard building block in the libraries of these "small molecule synthesizers." Its integration would allow non-specialists to rapidly and reliably synthesize complex molecules containing the versatile alkyne functional group.

Future directions in this area include:

Developing standardized protocols for the deprotection and coupling of this compound that are robust and transferable to automated platforms.

Expanding the library of commercially available, functionalized propynyl MIDA ester derivatives to increase the diversity of molecules that can be assembled automatically.

Integrating other reaction types into automated platforms, such as post-coupling modifications of the alkyne (e.g., click reactions), to further enhance the complexity of the accessible products.

The ability to automate the incorporation of the propynyl group will significantly accelerate drug discovery and materials science by shifting the bottleneck from synthesis to functional testing. nih.gov

Broader Interdisciplinary Impact in Chemical Biology, Medicinal Chemistry, and Materials Science

The true impact of this compound will be realized through its application in solving problems across various scientific disciplines. The alkyne functional group is of immense value in multiple fields. nih.gov

Medicinal Chemistry and Chemical Biology: The terminal alkyne is a key functional group for "click chemistry" (alkyne-azide cycloaddition), a powerful tool for bioconjugation, drug discovery, and chemical biology. nih.govresearchgate.net Using this compound, complex molecular fragments can be built and then easily tagged with probes, imaging agents, or other biomolecules. The alkyne moiety itself is also a component of many bioactive natural products. nih.gov

Materials Science: Alkynes are crucial building blocks for conjugated materials, including conductive polymers like polyacetylene. studysmarter.co.ukopenaccesspub.org The iterative coupling capabilities enabled by propynyl MIDA ester could lead to the precise, bottom-up synthesis of novel organic electronic materials with tailored optical and electrical properties. bldpharm.com The use of MIDA boronate monomers in catalyst-transfer polymerization is already being explored for the synthesis of precise conjugated polymers. acs.org

Natural Product Synthesis: The MIDA boronate ICC platform has already enabled the synthesis of numerous polyene natural products. bldpharm.comnih.gov The inclusion of propynyl MIDA ester will expand this capability to the synthesis of complex alkyne-containing natural products, which often possess potent biological activities. nih.gov

By providing a stable, versatile, and automatable source of the propynyl group, this compound is set to become an indispensable tool for innovation at the interface of chemistry, biology, and materials science.

Q & A

Q. What are the synthetic advantages of using the MIDA group to protect propynylboronic acid in multistep organic syntheses?

The MIDA (N-methyliminodiacetic acid) group stabilizes boronic acids against oxidation, reduction, and transmetalation, enabling iterative cross-coupling reactions. This stability arises from the kinetic inaccessibility of the boron p-orbital and nitrogen lone pair, as demonstrated by X-ray crystallography and variable-temperature NMR studies . For example, MIDA-protected boronic acids tolerate common reagents (e.g., Grignard reagents, halogens) during multistep syntheses, allowing the assembly of complex molecules like (+)-crocacin C . Deprotection under mild basic conditions (e.g., NaOH or K₃PO₄) regenerates the free boronic acid without degrading the functionalized product .

Q. How does the MIDA ester enhance the stability of propynylboronic acid in cross-coupling reactions compared to unprotected analogs?

The MIDA ester forms a bicyclic structure that sterically shields the boron atom, preventing undesired side reactions such as protodeboronation or homocoupling. This stability permits reactions under aerobic conditions and at room temperature, as shown in palladium-catalyzed C–H alkenylation and arylation protocols . For instance, aryl MIDA boronates undergo Suzuki-Miyaura cross-coupling with halobenzenes using Pd(OAc)₂ and Ac-Gly-OH as ligands, achieving yields >50% without requiring inert atmospheres .

Q. What are the standard characterization techniques for verifying the structure of Propynylboronic acid MIDA ester?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the absence of free boronic acid (characteristic B–OH peaks at ~7 ppm in ¹H NMR are absent in MIDA esters) .
  • X-ray crystallography : Resolves the bicyclic MIDA-boron coordination geometry .
  • FT-IR : Detects ester carbonyl stretches (~1700 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of MIDA as a protecting and directing group in meta-selective C–H functionalization?

The MIDA group coordinates with palladium catalysts via its nitrogen and oxygen atoms, directing C–H activation to the meta position of aryl boronic acids. This coordination is evident in Pd(OAc)₂-catalyzed reactions where the MIDA ester facilitates room-temperature alkenylation/acetoxylation with Ag₂CO₃ as an oxidant. The directing effect is confirmed by deuterium-labeling studies and computational modeling . Deprotection post-functionalization recovers the MIDA group quantitatively, enabling its reuse .

Q. How can iterative cross-coupling strategies leverage this compound for complex molecule synthesis?

Iterative cross-coupling involves sequential reactions where the MIDA group is retained until the final deprotection step. For example:

  • Step 1 : Suzuki-Miyaura coupling of a MIDA-protected haloboronic acid with an aryl halide.
  • Step 2 : Deprotection with K₃PO₄ to regenerate the boronic acid.
  • Step 3 : Second coupling with another halide building block. This approach was validated in the synthesis of polyene natural products, achieving >60% yields per step .

Q. What challenges arise in the regioselective cross-coupling of this compound, and how can they be mitigated?

Challenges include:

  • Steric hindrance : The propynyl group’s linear geometry may reduce coupling efficiency. Using bulky ligands (e.g., RuPhos) improves selectivity by minimizing undesired β-hydride elimination .
  • Oxidative addition barriers : Electron-deficient aryl halides require higher temperatures (e.g., 80°C) or microwave assistance. Catalytic systems with Pd(dba)₂ and SPhos enhance reactivity .
  • Side reactions : Competing protodeboronation is suppressed by maintaining pH > 7 using Cs₂CO₃ or K₃PO₄ .

Methodological Considerations

Q. What experimental conditions optimize the allylation of this compound?

Allylation proceeds efficiently under palladium catalysis with allyl carbonates as electrophiles. Key conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₃PO₄ (2.0 equiv)
  • Solvent : THF/H₂O (4:1) at 25°C Yields range from 45–75%, as demonstrated in the synthesis of 2-allylfuran derivatives .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-couplings?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on coupling partners accelerate oxidative addition but may require lower temperatures to prevent catalyst decomposition. Conversely, electron-donating groups (e.g., -OMe) slow oxidative addition, necessitating higher temperatures (80–100°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.